molecular formula C13H16N4O3S B2500019 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2034519-59-8

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2500019
CAS No.: 2034519-59-8
M. Wt: 308.36
InChI Key: QTJWJJLXXQFMKO-UHFFFAOYSA-N
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Description

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl₃, PCl₅, or polyphosphoric acid (PPA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and oxadiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide apart is its combination of oxazole and oxadiazole rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-6-10(16-19-8)13(18)14-7-11-15-12(17-20-11)9-2-4-21-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJWJJLXXQFMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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